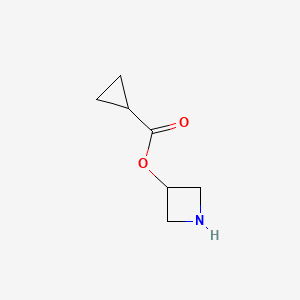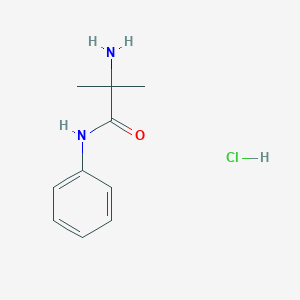
3-Amino-N-ethylpropanamide hydrochloride
Descripción general
Descripción
3-Amino-N-ethylpropanamide hydrochloride is a chemical compound with the CAS Number: 1220018-15-4 . It has a molecular weight of 152.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-N-ethylpropanamide hydrochloride . The InChI code for this compound is 1S/C5H12N2O.ClH/c1-2-7-5(8)3-4-6;/h2-4,6H2,1H3,(H,7,8);1H .Physical And Chemical Properties Analysis
3-Amino-N-ethylpropanamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 152.62 .Aplicaciones Científicas De Investigación
Synthesis of New Compounds and Their Physico-Chemical Properties
Research on derivatives similar to "3-Amino-N-ethylpropanamide hydrochloride" includes the synthesis of new (arylcarbonyloxy)aminopropanol derivatives as potential β1-adrenergic receptor antagonists, exploring their physico-chemical properties for drug development. This involves detailed analytical characterization and methodology development using pH-dependent 1H NMR spectroscopy for routine analysis of acid-base dissociation constants, crucial for new drug development (Tengler et al., 2013).
Role in Acrylamide Reduction
Another study focuses on 3-Aminopropanamide's (3-APA) role, a direct precursor to acrylamide produced in the Maillard reaction, which can reduce acrylamide formation by forming adducts through Michael addition. This finding has implications in food safety, particularly in the reduction of acrylamide, a known carcinogen in thermally processed foods (Wu et al., 2018).
Novel Reactions for Biological Activity
Research includes novel reactions of fullerene with amino acid ester hydrochlorides and carbon disulfide in the presence of Et3N, producing derivatives with biologically active amino acids, thioamide, and thiourea units. These compounds' biological activity, including their sensitivity to moisture and easy hydrolysis to amide groups, indicates their potential in biochemical applications (Wang et al., 2006).
Immunomodulatory Effects
Another angle of research is on the synthesis of 2-substituted 2-aminopropane-1,3-diols and their evaluation for immunosuppressive activity, indicating the potential of similar compounds in developing immunosuppressive drugs for organ transplantation (Kiuchi et al., 2000).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS signal word is “Warning” and hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-amino-N-ethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-7-5(8)3-4-6;/h2-4,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYFSWYNWAHCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)

![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)





![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)

![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)

